(Pyrrolidin-3-ylmethyl)urea

描述

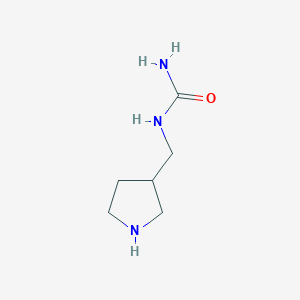

(Pyrrolidin-3-ylmethyl)urea is a compound characterized by the presence of a pyrrolidine ring attached to a urea moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (Pyrrolidin-3-ylmethyl)urea typically involves the reaction of pyrrolidine with isocyanates or carbamates. One common method is the reaction of pyrrolidine with methyl isocyanate under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

化学反应分析

Types of Reactions: (Pyrrolidin-3-ylmethyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the urea moiety, where nucleophiles replace the hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed:

Oxidation: Formation of oxidized derivatives such as N-oxides.

Reduction: Formation of reduced derivatives such as amines.

Substitution: Formation of substituted urea derivatives.

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

(Pyrrolidin-3-ylmethyl)urea serves as a versatile building block in organic synthesis. Its ability to participate in diverse chemical reactions allows chemists to create complex organic molecules, which are essential in drug discovery and development. The compound's reactivity can be attributed to its functional groups, making it valuable in generating chemical libraries for screening potential pharmaceuticals.

Biological Research

Enzyme Inhibition Studies

Research indicates that this compound may act as an enzyme inhibitor, interacting with various enzymes and influencing their activities. This property is critical for understanding enzyme function and regulation within biological systems. Initial studies have suggested that the compound could potentially inhibit specific metabolic enzymes, although comprehensive studies are still required to confirm these findings.

Medicinal Chemistry

Potential Therapeutic Applications

Due to its structural similarities with other bioactive compounds, this compound is being explored for its potential in developing new therapeutic agents. Its interaction with biological targets suggests possible applications in treating metabolic disorders and other conditions influenced by enzyme activity. Research has indicated that derivatives of this compound may function as agonists for G-protein coupled receptors, which play significant roles in metabolic regulation .

Industrial Applications

Agrochemicals and Pharmaceuticals

In the industrial sector, this compound is utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes, contributing to the development of various chemical products.

Case Study 1: Enzyme Interaction

A study focusing on the binding affinity of this compound with specific enzymes revealed its potential as an inhibitor. Molecular docking studies identified key residues within target enzymes that interact with the compound, suggesting pathways for further drug development aimed at metabolic regulation.

Case Study 2: Pharmacological Properties

In a pharmacokinetic study, researchers assessed how this compound behaves within biological systems. The study highlighted its absorption, distribution, metabolism, and excretion properties, providing insights into its viability as a therapeutic agent .

作用机制

The mechanism of action of (Pyrrolidin-3-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. This interaction is often mediated by hydrogen bonding and hydrophobic interactions between the compound and the target protein.

相似化合物的比较

Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.

Urea: A compound with a similar functional group, widely used in fertilizers and pharmaceuticals.

N-Methylpyrrolidine: A derivative of pyrrolidine with a methyl group attached to the nitrogen atom.

Uniqueness: (Pyrrolidin-3-ylmethyl)urea is unique due to the combination of the pyrrolidine ring and the urea moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.

生物活性

(Pyrrolidin-3-ylmethyl)urea, also known as (Pyrrolidin-3-yl)urea hydrochloride, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₁₃ClN₂O. The compound features a pyrrolidine ring attached to a urea functional group, which is a common scaffold in various bioactive molecules. The presence of these functional groups allows for interactions with biological targets, making it a subject of interest in drug discovery.

Research indicates that this compound may function as an agonist for certain G-protein coupled receptors (GPCRs), which are pivotal in signaling pathways related to metabolism and energy homeostasis. Molecular docking studies have highlighted key residues in target receptors that interact with this compound, suggesting potential pathways for drug development aimed at metabolic regulation.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Table 1: Comparison of Biological Activities

Case Study: Urea-Based Compounds Against Antimicrobial Resistance

A study focused on urea-based compounds targeting the methyl-D-erythritol phosphate (MEP) pathway reported the synthesis of derivatives with nanomolar potency against Plasmodium falciparum IspD. This highlights the potential for developing new therapeutic agents from similar structural classes . The derivatives synthesized demonstrated IC50 values as low as 41 nM, establishing their efficacy in whole-cell assays.

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Studies on related urea compounds indicate variability in absorption, distribution, metabolism, and excretion (ADMET) properties, which could influence their effectiveness as pharmacological agents .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

- Detailed SAR Studies : Structure-activity relationship studies to optimize the compound's efficacy against specific biological targets.

- In Vivo Studies : Assessing the pharmacological effects and safety profiles through preclinical models.

- Exploration of Antimicrobial Properties : Investigating potential antimicrobial effects based on structural similarities with known active compounds.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (Pyrrolidin-3-ylmethyl)urea, and how can reaction conditions be optimized for yield?

The synthesis of this compound typically involves coupling pyrrolidine derivatives with urea precursors. A common method is the reaction of 3-aminomethylpyrrolidine with an isocyanate under inert conditions (e.g., in dichloromethane or toluene) with a base like triethylamine to neutralize byproducts such as HCl . Optimization may involve varying solvents (polar vs. non-polar), temperature (reflux vs. room temperature), and stoichiometric ratios of reactants. Kinetic studies via HPLC or NMR can track intermediate formation to refine reaction timelines .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): - and -NMR are critical for confirming the urea linkage and pyrrolidine ring structure. Key signals include the urea NH protons (~5–6 ppm) and pyrrolidine CH groups (2–3 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., 143.18 g/mol for the base structure) and fragmentation patterns .

- HPLC/UPLC: Purity analysis using reverse-phase columns (C18) with UV detection at 210–254 nm ensures minimal impurities .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

Accelerated stability studies involve incubating the compound in buffers (pH 1–12) at 40–60°C for 1–4 weeks. Degradation products are monitored via LC-MS, and kinetic models (e.g., Arrhenius plots) predict shelf-life. For example, urea derivatives often hydrolyze under acidic conditions, forming amines and CO .

Advanced Research Questions

Q. What computational strategies are recommended to study the structure-activity relationship (SAR) of this compound derivatives?

- Molecular Docking: Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes or receptors). Focus on hydrogen bonding between the urea group and active-site residues .

- Quantitative Structure-Activity Relationship (QSAR): Develop models using descriptors such as logP, polar surface area, and electron-density maps to correlate structural modifications with biological activity .

Q. How should researchers address contradictions in experimental data, such as inconsistent bioassay results across studies?

- Iterative Analysis: Replicate experiments under standardized conditions (e.g., cell lines, assay protocols) to rule out variability .

- Meta-Analysis: Compare data across published studies using tools like PRISMA guidelines to identify confounding factors (e.g., solvent effects, impurity interference) .

- Cross-Validation: Combine in vitro assays with in silico simulations (e.g., molecular dynamics) to reconcile discrepancies .

Q. What are the best practices for designing in vivo studies to evaluate the pharmacokinetics of this compound?

- Dose Selection: Conduct preliminary ADME (absorption, distribution, metabolism, excretion) studies in rodents to determine bioavailability and half-life. Use LC-MS/MS for plasma concentration profiling .

- Toxicology Screening: Assess organ toxicity via histopathology and serum biomarkers (e.g., ALT, creatinine) after chronic dosing .

Q. Methodological Resources

Q. How can researchers efficiently retrieve and evaluate literature on this compound?

- Databases: Use SciFinder, Reaxys, and PubMed with search terms like "this compound synthesis" or "urea derivatives pharmacology" .

- Critical Appraisal: Assess study quality via criteria such as peer review status, reproducibility, and alignment with established mechanisms (e.g., urea’s role in hydrogen bonding) .

Q. What protocols are recommended for safe handling and disposal of this compound in laboratory settings?

属性

IUPAC Name |

pyrrolidin-3-ylmethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c7-6(10)9-4-5-1-2-8-3-5/h5,8H,1-4H2,(H3,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQKHGQBZVLLOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。